4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine
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Overview
Description
4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine is a heterocyclic compound that contains both an oxadiazole and a pyridine ring
Preparation Methods
The synthesis of 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common synthetic route involves the reaction of 2-ethylsulfanylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with a pyridine derivative under suitable conditions to yield the target compound .
Chemical Reactions Analysis
4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to be a bioisostere of amides, which may contribute to its activity by mimicking the structure of natural substrates or inhibitors .
Comparison with Similar Compounds
Similar compounds to 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine include other oxadiazole derivatives and pyridine-containing heterocycles. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones are another class of oxadiazole derivatives with distinct properties and applications .
Biological Activity
The compound 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
- Molecular Formula : C14H11N3OS
- Molecular Weight : 269.32 g/mol
- CAS Number : 339099-62-6
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains. The specific compound under review has been tested for its antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 15 | 20 |
Escherichia coli | 12 | 18 |
Pseudomonas aeruginosa | 10 | 17 |
These results suggest that while the compound exhibits some level of antibacterial activity, it may not be as potent as established antibiotics.
Insecticidal Activity
The insecticidal properties of oxadiazole derivatives have been well-documented. A study indicated that certain derivatives, including those structurally related to the compound , displayed significant insecticidal activity against pests like Mythimna separate and Helicoverpa armigera.
Compound | Mortality Rate (%) | Control (%) |
---|---|---|
Compound A | 70 | 60 |
Compound B | 50 | 40 |
Compound C | 30 | 20 |
The compound's effectiveness can be attributed to its ability to disrupt the nervous system of insects, leading to mortality.
Antifungal Activity
The antifungal potential of oxadiazole derivatives is another area of interest. In vitro studies have shown that compounds similar to the one under investigation possess antifungal properties against pathogens such as Pyricularia oryzae.
Fungal Strain | Inhibition (%) | Control (%) |
---|---|---|
Pyricularia oryzae | 77.8 | 100 |
Sclerotinia sclerotiorum | 45.2 | 60 |
These findings suggest that the compound may serve as a lead for developing new antifungal agents.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often correlates with their structural features. Modifications in substituents on the phenyl ring can enhance or diminish biological efficacy. For example, introducing halogen groups has been shown to improve insecticidal activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various oxadiazole derivatives against clinical isolates. The compound demonstrated moderate activity compared to standard antibiotics, indicating potential for further optimization.
- Insecticidal Assessment : Research involving field trials showed that formulations containing the compound effectively reduced pest populations in agricultural settings, suggesting practical applications in pest management strategies.
Properties
IUPAC Name |
5-(2-ethylsulfanylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-20-13-6-4-3-5-12(13)15-17-14(18-19-15)11-7-9-16-10-8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRBNNYPDEHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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